

literature review on the applications of N,2-Dimethyl-4-nitroaniline

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Compound of Interest

Compound Name: **N,2-Dimethyl-4-nitroaniline**

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N,2-Dimethyl-4-nitroaniline: A Technical Guide for Researchers

An in-depth examination of the synthesis, properties, and applications of the chemical intermediate **N,2-Dimethyl-4-nitroaniline** (CAS No. 10439-77-7) for professionals in drug development, chemical synthesis, and materials science.

N,2-Dimethyl-4-nitroaniline, a substituted nitroaniline derivative, serves as a versatile intermediate in the synthesis of a range of organic compounds. Its unique structural features, including the presence of a nitro group and two methyl substituents on the aniline core, impart specific reactivity and properties that are leveraged in various chemical applications. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, supported by detailed experimental protocols and data.

Core Properties and Data

N,2-Dimethyl-4-nitroaniline is a yellow crystalline solid.^[1] Its chemical structure and key properties are summarized in the tables below, providing a ready reference for researchers.

Table 1: Physicochemical Properties of **N,2-Dimethyl-4-nitroaniline**

Property	Value	Reference
CAS Number	10439-77-7	[2] [3] [4] [5]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[1] [5] [6]
Molecular Weight	166.18 g/mol	[1] [5] [6]
Melting Point	133-136 °C	[7]
138-140 °C	[1] [8]	
Appearance	Yellow solid / Light yellow to yellow to orange powder/crystal	[1] [2]
Boiling Point	310.3 °C at 760 mmHg (Predicted)	[4]
Density	1.212 g/cm ³ (Predicted)	[4]
Flash Point	141.5 °C (Predicted)	[4]
Refractive Index	1.605 (Predicted)	[4]

Table 2: Spectroscopic Data for **N,2-Dimethyl-4-nitroaniline**

Spectrum	Data	Reference
¹ H NMR (400 MHz, CDCl ₃)	δ 8.09 (dd, J = 9.0, 2.5 Hz, 1H), 7.97 (d, J = 2.5 Hz, 1H), 6.53 (d, J = 9.0 Hz, 1H), 4.37 (br. s, 1H), 3.00 (d, J = 5.0 Hz, 3H), 2.17 (s, 3H)	[1][8]
¹³ C{ ¹ H} NMR (100 MHz, CDCl ₃)	δ 152.6, 137.6, 126.0, 124.9, 121.0, 107.4, 30.5, 17.3	[1][8]
FTIR (ATR/ν _{max})	3378, 2908, 1608, 1587, 1541, 1486, 1463, 1407, 1386, 1290, 1261, 1189, 1118, 1094, 1036, 1001 cm ⁻¹	[1][8]
HRMS (ESI)	m/z: [M + H] ⁺ calcd for C ₈ H ₁₁ N ₂ O ₂ 167.0815; found 167.0810	[1][8]

Experimental Protocols

Detailed methodologies for the synthesis of **N,2-Dimethyl-4-nitroaniline** have been reported in the scientific literature and patents. Below are two distinct experimental protocols.

Protocol 1: Synthesis via N-methylation of 2-Methyl-4-nitroaniline

This protocol describes the selective monomethylation of 2-methyl-4-nitroaniline using methyl triflate.[1][8]

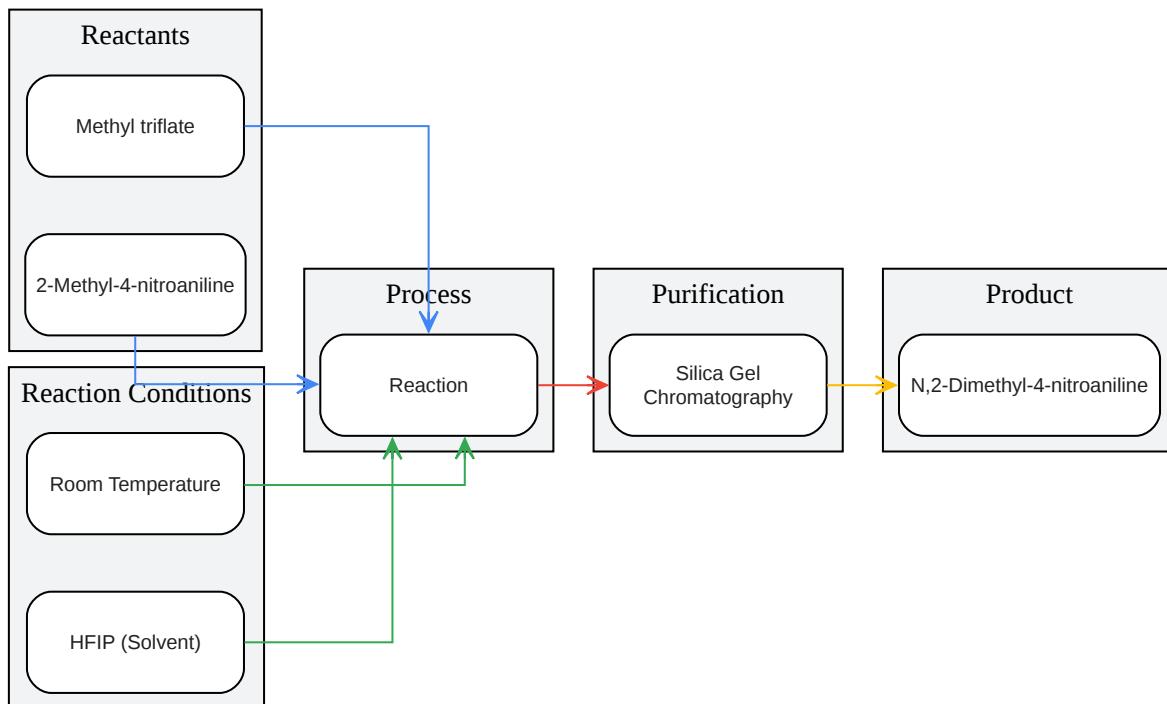
Materials:

- 2-Methyl-4-nitroaniline
- Hexafluoroisopropanol (HFIP)
- Methyl triflate (MeOTf)

- Tetrahydrofuran (THF)
- Hexane
- Silica gel for column chromatography

Procedure:

- To a solution of 2-methyl-4-nitroaniline (2.0 g, 13.14 mmol) in hexafluoroisopropanol (13.8 mL, 131.45 mmol), add methyl triflate (2.16 mL, 19.72 mmol).
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
- Upon completion, the reaction mixture is concentrated under reduced pressure.
- The crude product is purified by silica-gel column chromatography using a mixture of THF and hexane (10:90) as the eluent.
- The fractions containing the desired product are combined and the solvent is evaporated to yield **N,2-Dimethyl-4-nitroaniline** as a yellow solid (1.58 g, 72% yield).[\[1\]](#)

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Caption: Workflow for the synthesis of **N,2-Dimethyl-4-nitroaniline** via N-methylation.

Protocol 2: Synthesis via Methylation using Dimethyl Sulfate (Implied from Patent)

A patent for oxidative hair dye compositions describes a synthesis that can be inferred to use a methylating agent like dimethyl sulfate, a common industrial reagent.^[7] Although the specific methylating agent isn't explicitly named as dimethyl sulfate in the provided excerpt, it is a plausible and common choice for such a transformation.

Materials:

- 2-Methyl-4-nitroaniline

- A suitable methylating agent (e.g., Dimethyl sulfate)
- A suitable base and solvent system
- Ethanol
- Water

Procedure:

- Dissolve 15.2 g of 2-methyl-4-nitroaniline in a suitable solvent.
- Add the methylating agent dropwise with stirring over a period of 10 minutes.
- Continue stirring for an additional hour.
- Cool the reaction mixture and pour it over 300 g of ice to precipitate the crude product.
- Collect the precipitate by filtration.
- Recrystallize the crude product from an ethanol-water mixture to yield 10.1 g of **N,2-Dimethyl-4-nitroaniline**.^[7]

Applications

N,2-Dimethyl-4-nitroaniline is a valuable intermediate in the synthesis of more complex molecules. Its applications are primarily in the fields of dye manufacturing and the development of chemical sensors.

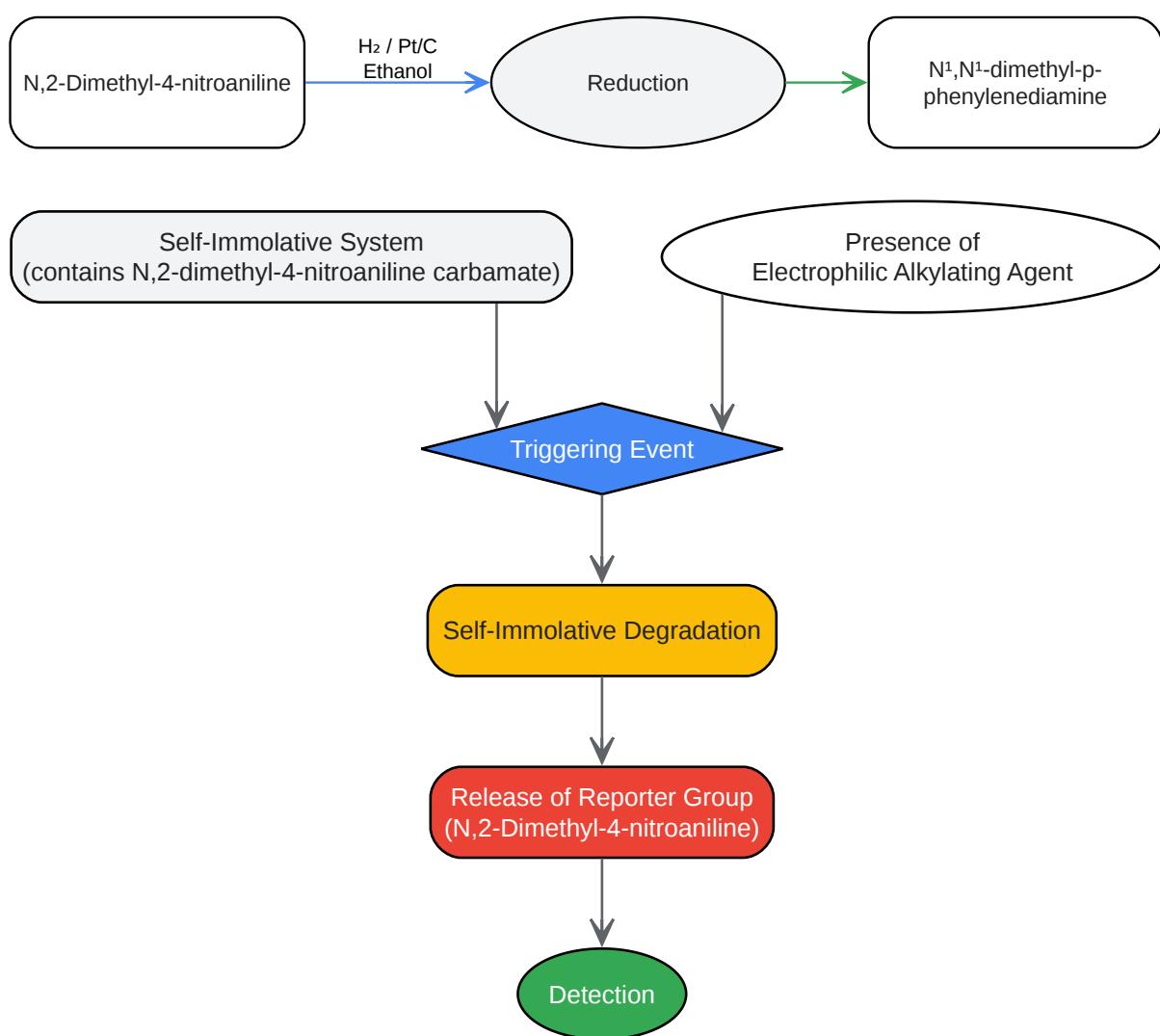
Intermediate in Dye Synthesis

N,2-Dimethyl-4-nitroaniline serves as a precursor in the synthesis of N¹,N¹-dimethyl-p-phenylenediamine, a component used in oxidative hair dye compositions.^[7] The synthesis involves the reduction of the nitro group of **N,2-Dimethyl-4-nitroaniline** to an amino group.

Experimental Protocol for Reduction:

- The entire 10.1 g yield of **N,2-Dimethyl-4-nitroaniline** from the previous synthesis is dissolved in ethanol.

- The solution is subjected to catalytic hydrogenation on a Parr hydrogenator using a Platinum on carbon (Pt/C) catalyst.
- After the reduction is complete, the catalyst is removed by filtration.
- The product is precipitated from the filtrate by the addition of an excess of concentrated hydrochloric acid.
- This yields 9.2 g of N¹,N¹-dimethyl-p-phenylenediamine hydrochloride as a tan precipitate.[7]



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